Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate
Description
Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyrazole core with phenyl substituents at positions 1 and 3 and a methyl ester group at position 3.
Properties
IUPAC Name |
methyl 1,3-diphenyl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-19(23)16-12-15-17(13-8-4-2-5-9-13)21-22(18(15)20-16)14-10-6-3-7-11-14/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCCYNIVKKRINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a pyrrole derivative with a pyrazole precursor, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer, showcasing its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown efficacy against a range of pathogenic bacteria and fungi.
- Case Study : In vitro assays revealed that certain derivatives of this compound displayed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
Organic Light Emitting Diodes (OLEDs)
This compound has been explored as a potential material for organic light-emitting diodes due to its favorable electronic properties.
- Research Findings : The compound's ability to form stable thin films with good charge transport characteristics makes it suitable for use in OLED applications. Studies have reported improved efficiency and brightness when incorporated into device architectures.
Photovoltaic Cells
The compound's unique electronic structure has led to its investigation in the field of organic photovoltaics.
- Case Study : Research has indicated that incorporating this compound into photovoltaic cells enhances their power conversion efficiency by improving light absorption and charge separation.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been developed to optimize yield and purity.
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Condensation Reaction | 75% | Simple one-pot synthesis |
| Cyclization Reaction | 85% | High specificity for desired isomer |
| Functional Group Modification | 70% | Allows for diverse derivative synthesis |
Characterization Techniques
Characterization of the synthesized compound includes techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Mechanism of Action
The mechanism of action of Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate with structurally related compounds in terms of synthesis, substituent effects, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Effects : The 1,3-diphenyl groups in the target compound likely enhance steric bulk and π-π stacking interactions compared to smaller substituents (e.g., methyl or methoxyphenyl), which may influence solubility and crystallinity .
- Ester Group Variation : Methyl esters (target compound) vs. ethyl esters (e.g., ) affect molecular weight and lipophilicity, with methyl esters generally being more polar.
Physicochemical and Spectral Data
- NMR Shifts: For ethyl 1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (a pyrano analog), 1H NMR signals at δ 11.49 (s, 1H, NH) and δ 2.14 (s, 3H, CH3) highlight characteristic peaks for NH and methyl groups in fused pyrazoles .
- Mass Spectrometry : A related pyrrolo[2,3-c]pyrazole derivative (C21H22N4O2) showed a molecular ion peak at m/z 362 (M+), consistent with its molecular weight .
Biological Activity
Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H15N3O
- Synonyms : this compound
- CAS Numbers : 1000931-16-7; 1955557-09-1
The compound features a pyrrolo[2,3-c]pyrazole core structure that is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization processes that yield the desired heterocyclic structure with high purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.83 - 1.81 | Induction of apoptosis and cell cycle arrest in G1 phase |
| MCF-7 (Breast) | 0.83 - 1.81 | Downregulation of cyclin D2 and CDK2 leading to apoptosis |
| HeLa (Cervical) | Not specified | Potential cytotoxic effects observed |
In a study by , compounds derived from pyrazole including this compound exhibited significant growth inhibition in these cell lines.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests have demonstrated effectiveness against several bacterial strains:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal activity |
| Escherichia coli | Not specified | Significant inhibition |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound involve:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting DNA fragmentation.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase through the modulation of cyclins and cyclin-dependent kinases (CDKs) .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures:
- Anticancer Studies :
- Antimicrobial Evaluations :
Q & A
What are the optimized synthetic routes for Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of pyrazole-4-carbaldehyde derivatives with methyl thioglycolate in ethanol under basic conditions (e.g., anhydrous Na₂CO₃) . Key factors include:
- Solvent choice : Polar protic solvents like ethanol stabilize intermediates but may require reflux.
- Catalyst : Base catalysts enhance nucleophilic substitution.
- Temperature : Elevated temperatures (reflux) improve reaction kinetics but risk side reactions.
Alternative methods include multicomponent reactions in aqueous media with ZnO nanoparticles, which improve sustainability and yield (up to 85% in water vs. <50% in ethanol/methanol) .
How is the crystal structure of this compound resolved, and what software is recommended for refinement?
X-ray crystallography is the gold standard. For example, orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters (a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å) have been reported for related pyrrolo-pyrazole derivatives . Refinement using SHELXL (part of the SHELX suite) is recommended due to its robustness in handling high-resolution or twinned data . Key steps:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Use of Olex2 or SHELXPRO for structure visualization and validation.
What spectroscopic techniques are critical for validating the compound’s structure, and how are data contradictions resolved?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl groups at N1/N3 and ester at C5). Discrepancies in peak splitting may arise from dynamic effects or impurities.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 345.12 for [M+H]⁺).
- IR : Carbonyl stretches (~1700 cm⁻¹) confirm the ester group.
Contradictions between experimental and theoretical data (e.g., DFT-calculated NMR shifts) require cross-validation via X-ray crystallography or alternative synthetic routes .
How can computational modeling predict the compound’s reactivity or intermolecular interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites . For example:
- The pyrrolo-pyrazole core’s electron-rich regions guide functionalization at C4 or C6.
- Molecular docking studies (using AutoDock Vina) assess binding affinity with biological targets (e.g., kinase inhibitors).
Challenges include accurately modeling steric effects from phenyl substituents .
What strategies address low yields or byproduct formation during synthesis?
- Byproduct analysis : LC-MS or TLC identifies intermediates (e.g., uncyclized thioglycolate adducts).
- Optimization :
How do substituent variations impact the compound’s physicochemical or biological properties?
- Electron-donating groups (e.g., -OCH₃ on phenyl rings) increase solubility but reduce thermal stability.
- Halogen substituents (e.g., -Cl) enhance intermolecular interactions (e.g., halogen bonding) in crystal packing .
- Biological activity: Analogues with morpholine or trifluoromethyl groups show improved pharmacokinetic profiles in preliminary assays .
What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., using ethyl acetate/hexane).
- Safety : Exothermic cyclization steps require controlled addition of reagents.
- Regioselectivity : Ensure consistent N1/N3 phenyl placement via strict stoichiometric control .
How is the compound’s stability assessed under varying storage conditions?
- Accelerated stability studies : Monitor degradation (e.g., ester hydrolysis) via HPLC under high humidity (75% RH) or elevated temperature (40°C).
- Light sensitivity : UV-Vis spectroscopy detects photodegradation products. Store in amber vials with desiccants.
Advanced Research Questions
What mechanistic insights explain regioselectivity in the formation of the pyrrolo-pyrazole core?
The reaction proceeds via a tandem nucleophilic substitution-cyclization mechanism. DFT studies suggest that the thioglycolate’s sulfur atom acts as a nucleophile, attacking the pyrazole-4-carbaldehyde’s electrophilic C5, followed by intramolecular cyclization . Steric hindrance from phenyl groups directs ring closure to the less hindered position .
How can enantioselective synthesis be achieved for chiral derivatives?
Chiral auxiliaries (e.g., (R)-1-phenylethyl groups) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce enantioselectivity during cyclization . X-ray crystallography confirms absolute configuration (e.g., 3aR,6aR stereochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
